Z-Yvad-fmk
Overview
Description
Z-YVAD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-1, caspase-4, and caspase-5. It is widely used in scientific research due to its ability to inhibit caspase activity, which plays a crucial role in apoptosis and inflammation. The compound has shown significant potential in various fields, including biology, medicine, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-YVAD-FMK involves the use of specific reagents and conditions to achieve the desired product. The compound is typically synthesized through a series of chemical reactions, including the protection and deprotection of functional groups, coupling reactions, and purification steps. The exact synthetic route may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This may include optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Z-YVAD-FMK undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
Scientific Research Applications
Z-YVAD-FMK has a wide range of scientific research applications, including:
Mechanism of Action
Z-YVAD-FMK exerts its effects by irreversibly binding to the catalytic site of caspases. This binding inhibits the activity of caspases, preventing the cleavage of their substrates and blocking the downstream signaling pathways involved in apoptosis and inflammation. The compound specifically targets caspase-1, caspase-4, and caspase-5, which are involved in the regulation of inflammatory responses and cell death .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that inhibits a broader range of caspases compared to Z-YVAD-FMK.
Z-IETD-FMK: A selective inhibitor of caspase-8, used to study the role of caspase-8 in apoptosis and inflammation.
Z-LLSD-FMK: A specific inhibitor of caspase-1, similar to this compound, but with different chemical properties and applications.
Uniqueness of this compound
This compound is unique due to its specificity for caspase-1, caspase-4, and caspase-5. This specificity makes it a valuable tool for studying the role of these caspases in various biological processes and diseases. Its irreversible binding to the catalytic site of caspases ensures long-lasting inhibition, making it an effective compound for research and therapeutic applications .
Properties
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQJUFFTWWKBT-LBDWYMBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943333 | |
Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-97-1 | |
Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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